molecular formula C22H22N4O2S B11140498 2-(3,4-Dimethoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11140498
M. Wt: 406.5 g/mol
InChI Key: KJIFWFSZXKGLED-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: 358.42 g/mol

This compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which exhibit diverse biological activities. Now, let’s explore its synthesis and properties.

Preparation Methods

Synthetic Routes:

    Iodine-Mediated Oxidative N-N Bond Formation:

  • (Additional methods may exist, but this is a prominent one.)

Industrial Production:

Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories often synthesize it for scientific investigations.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine: undergoes various reactions:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents can be introduced at different positions.

    Common Reagents: Iodine (I), potassium iodide (KI), and other suitable reagents.

    Major Products: Diverse derivatives with altered substituents.

Scientific Research Applications

This compound finds applications in several fields:

    Medicine: It might exhibit pharmacological properties, although specific studies are scarce.

    Chemistry: Researchers explore its reactivity and design novel derivatives.

    Biology: Investigating its interactions with biological targets.

    Industry: Potential use in materials science or drug development.

Mechanism of Action

The precise mechanism remains elusive, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to unravel its effects.

Comparison with Similar Compounds

Similar compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family include :

  • 2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine
  • Trimazole [1,2,4]1,5-c]pyrimidine-2-amine

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H22N4O2S/c1-27-19-10-4-15(14-20(19)28-2)5-11-21-24-22-23-13-12-18(26(22)25-21)16-6-8-17(29-3)9-7-16/h4,6-10,12-14H,5,11H2,1-3H3

InChI Key

KJIFWFSZXKGLED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)SC)OC

Origin of Product

United States

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